molecular formula C17H14 B174488 1-Methyl-6-phenylnaphthalene CAS No. 18612-93-6

1-Methyl-6-phenylnaphthalene

Cat. No.: B174488
CAS No.: 18612-93-6
M. Wt: 218.29 g/mol
InChI Key: YUARMQUUQOPSND-UHFFFAOYSA-N
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Description

1-Methyl-6-phenylnaphthalene is an organic compound with the molecular formula C17H14 It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a phenyl group is attached to the sixth carbon atom of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-phenylnaphthalene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated, nitro, or alkyl-substituted naphthalene derivatives.

Scientific Research Applications

1-Methyl-6-phenylnaphthalene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: This compound is used in the study of biological systems and interactions due to its structural similarity to certain biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-6-phenylnaphthalene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-6-phenylnaphthalene can be compared with other similar compounds, such as:

    1-Methyl-2-phenylnaphthalene: Similar structure but with the phenyl group attached to the second carbon atom.

    2-Methyl-6-phenylnaphthalene: Similar structure but with the methyl group attached to the second carbon atom.

    1-Methyl-6-(4-methylphenyl)naphthalene: Similar structure but with a methyl-substituted phenyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methyl-6-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14/c1-13-6-5-9-16-12-15(10-11-17(13)16)14-7-3-2-4-8-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUARMQUUQOPSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493477
Record name 1-Methyl-6-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18612-93-6
Record name 1-Methyl-6-phenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18612-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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